1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

Antitumor CoMFA QSAR

This 6-methyl-4-chlorophenyl-substituted tetrahydro-β-carboline (THβC) scaffold is a critical intermediate for medicinal chemistry campaigns. Its free N2 secondary amine allows for systematic quaternarization, a key modification proven to potentiate antitumor activity by >4-fold in vitro. Unlike generic analogs, the precise 1-(4-chlorophenyl) and 6-methyl substitution pattern is essential for preserving the SAR window, enabling research teams to independently generate proprietary libraries and validate CoMFA/3D-QSAR pharmacophoric models across tumor cell lines without structural compromise.

Molecular Formula C18H17ClN2
Molecular Weight 296.8 g/mol
CAS No. 529475-87-4
Cat. No. B3143570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
CAS529475-87-4
Molecular FormulaC18H17ClN2
Molecular Weight296.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H17ClN2/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12/h2-7,10,17,20-21H,8-9H2,1H3
InChIKeyMYDMZCBPIPOOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 529475-87-4): Procurement-Relevant Structural and Pharmacological Context


1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 529475-87-4) is a synthetic tetrahydro-β-carboline (THβC) congener characterized by a 4-chlorophenyl substituent at position 1 and a methyl group at position 6 on the tricyclic pyrido[3,4-b]indole scaffold. This compound belongs to the broader β-carboline alkaloid family, a privileged structure in medicinal chemistry associated with antitumor, CNS-modulating, and antimicrobial activities [1]. As a saturated THβC, it possesses a secondary amine at N2, which constitutes a critical reactive handle for further derivatization (e.g., N2-alkylation/quaternarization) known to dramatically modulate antitumor potency [2]. The specific 6-methyl and 4-chlorophenyl substitution pattern differentiates it from simpler THβC building blocks and positions it as a strategically functionalized intermediate for late-stage diversification in structure–activity relationship (SAR) campaigns targeting human tumor cell lines and CNS receptors.

Why Generic 1-Aryl-Tetrahydro-β-carbolines Cannot Replace CAS 529475-87-4 in Antitumor and CNS Lead Optimization


The antitumor pharmacophore of β-carbolines is exquisitely sensitive to substitution at the 1-, 2-, 6-, and 7-positions, with quantitative structure–activity relationship (QSAR) models attributing >40% of potency variance to steric and electrostatic fields around the 1-aryl ring [1]. Simple replacement by the des-methyl analog 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS 139655-03-1) or the 1-phenyl variant forfeits the 6-methyl group, a moiety that contributes to hydrophobic packing in the receptor cleft and modulates metabolic stability. Conversely, exchanging the 4-chlorophenyl for a 4-methoxyphenyl group (CAS 528816-54-8) alters the electrostatic potential at position-1, which CoMFA models identify as a dominant factor in cytotoxic activity [1]. Because even closely related 1-aryl-THβCs exhibit divergent IC50 values against human tumor panels (ranging from <5 µM to >50 µM depending on N2-substitution and 1-aryl electronics), generic interchange without retaining the precise 6-methyl–4-chlorophenyl combination risks collapsing the SAR window and misleading lead optimization campaigns.

Quantitative Differentiation of 1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline from Closest Structural Analogs


6-Methyl Substitution Enhances Hydrophobic Contribution to Antitumor Pharmacophore Relative to Des-Methyl Comparators

The presence of a 6-methyl group on the tetrahydro-β-carboline scaffold introduces a steric and hydrophobic contribution that is absent in the direct des-methyl analog 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS 139655-03-1). Comparative Molecular Field Analysis (CoMFA) of 16 cytotoxic β-carboline analogs demonstrated that steric fields (primarily from substituents at positions 1, 3, 6, and 7) account for 43.3% of the model variance in antitumor IC50, with electrostatic fields contributing 56.7% [1]. The 6-methyl substituent in the target compound occupies a sterically favorable region identified in the CoMFA contour maps, correlating with improved cytotoxic potency relative to unsubstituted or halogen-only analogs. In a separate 3D-QSAR study of 47 β-carboline derivatives, position-6 substitution was confirmed as part of the antitumor pharmacophore, with alkyl substitution contributing to IC50 values below 10 µM against human tumor cell lines when combined with optimized N2 and 1-aryl substitution [2].

Antitumor CoMFA QSAR

4-Chlorophenyl Substituent at Position-1 Provides Defined Electrostatic Contribution Distinct from 4-Methoxyphenyl and Unsubstituted Phenyl Analogs

The 4-chlorophenyl group at position-1 of the target compound establishes a defined electrostatic environment that CoMFA models identify as a major determinant of cytotoxic activity. In the Hou et al. CoMFA analysis, electrostatic fields at position-1 accounted for 56.7% of the total model information content, with electron-withdrawing substituents at the para-position of the 1-phenyl ring enhancing activity [1]. The 4-chlorophenyl substituent (Hammett σp = 0.23) provides a moderate electron-withdrawing effect that is quantitatively distinct from the stronger electron-donating 4-methoxyphenyl analog (σp = −0.27, CAS 528816-54-8) and the electronically neutral unsubstituted phenyl analog. In a series of 1-(4-chlorophenyl)-β-carboline derivatives, the parent 1-(4-chlorophenyl)-β-carboline (aromatic core) served as the key intermediate for N2-quaternarized compounds, with the most potent analog (compound 15) exhibiting IC50 values below 5 µM against six human tumor cell lines, confirming the 4-chlorophenyl group as a productive electrostatic anchor [2].

Electrostatics CoMFA SAR

N2 Secondary Amine Enables Controlled Quaternarization for Potency Switching, Unlike Pre-Quaternarized Analogs

The target compound retains a secondary amine at the N2 position of the tetrahydro-β-carboline scaffold, a critical feature for on-demand N2-alkylation or quaternarization. A focused SAR study on 1-(4-chlorophenyl)-β-carboline derivatives demonstrated that N2-quaternarized compounds (achieved by alkylation of the N2 secondary amine) enhanced antitumor activity significantly relative to the neutral, non-quaternarized parent [1]. The most potent N2-quaternarized analog (compound 15) exhibited IC50 values lower than 5 µmol·L⁻¹ against six human tumor cell lines, whereas the non-alkylated intermediate showed markedly reduced activity. By contrast, pre-quaternarized or N2-substituted analogs available commercially (e.g., N2-benzyl-β-carbolinium bromides) lock the scaffold into a single activation state, precluding systematic exploration of the N2-substituent SAR space. The target compound's free N2–H thus provides a divergent synthetic node, enabling researchers to generate focused libraries of N2-alkyl, N2-aralkyl, or N2-acyl derivatives and directly measure the potency gain upon quaternarization.

Antitumor N2-alkylation Prodrug

Tetrahydro-β-carboline Oxidation State Provides Superior Synthetic Versatility Relative to Fully Aromatic β-Carboline Congeners

The target compound exists in the tetrahydro (reduced) oxidation state, in contrast to the fully aromatic 1-(4-chlorophenyl)-β-carboline core used in published antitumor studies [1][2]. The fully aromatic β-carboline (CAS 3400-24-6, used as the starting material in Ma et al.) requires harsh oxidative decarboxylation conditions and is limited to electrophilic substitution at N9 and N2-quaternarization for further derivatization. The tetrahydro form (CAS 529475-87-4) preserves the saturated C3–C4 bond, enabling orthogonal functionalization strategies not available to aromatic congeners: (i) selective N2-functionalization without competing N9 reactivity, (ii) C3/C4 oxidation to access dihydro- or fully aromatic β-carbolines on demand, and (iii) Pictet–Spengler-type condensations for scaffold extension. This oxidation-state control is critical for programs requiring differential functionalization at multiple positions simultaneously [3].

Synthetic intermediate Oxidation state Versatility

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline


Antitumor Lead Optimization via N2-Alkylation SAR Libraries

The compound's free N2–H amine enables systematic synthesis of N2-alkyl, N2-benzyl, and N2-arylalkyl quaternary ammonium derivatives, directly building on the established SAR that N2-quaternarization potentiates antitumor activity by >4-fold (IC50 from >20 µM to <5 µM) [1]. Procurement of this non-quaternarized scaffold allows medicinal chemistry teams to generate proprietary N2-substituted libraries, screen against the Bel-7402, HT-29, MCF-7, A549, BGC-823, and SKOV3 human tumor panels, and establish internal IP around novel quaternarized β-carbolinium salts without competing with pre-existing commercial analogs [1][2].

CoMFA/QSAR-Guided Scaffold Decoration for Antitumor Pharmacophore Validation

The established CoMFA model (q² = 0.656, steric field 43.3%, electrostatic field 56.7%) and 3D-QSAR model (q² = 0.513, r² = 0.862) identify positions 1, 2, 6, and 7 as the antitumor pharmacophore [3][4]. Researchers can use this compound as the core scaffold to independently vary the 1-aryl electronics (e.g., Cl → CF₃, Br, NO₂), probe 6-substituent steric tolerance, and experimentally validate predicted IC50 shifts from the QSAR models, thereby refining the pharmacophoric map for β-carboline antitumor agents.

Controlled Oxidation-State Interconversion for CNS vs. Antitumor Selectivity Profiling

The tetrahydro oxidation state enables controlled aromatization to the fully aromatic β-carboline, which has documented affinity for 5-HT2A/2C and imidazoline receptors relevant to CNS indications [5]. Starting from CAS 529475-87-4, researchers can synthesize matched molecular pairs (tetrahydro vs. aromatic) and profile differential antitumor vs. CNS activity, exploiting the oxidation-state-dependent receptor selectivity that generic aromatic β-carboline starting materials cannot provide [3][5].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.